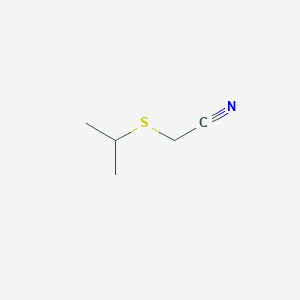

(Isopropylthio)acetonitrile

Description

(Isopropylthio)acetonitrile is an organosulfur derivative of acetonitrile, characterized by the substitution of a hydrogen atom on the acetonitrile methyl group with an isopropylthio (-S-iPr) moiety. Its molecular formula is C₅H₉NS, with a molecular weight of 115.19 g/mol. The compound’s structure combines the nitrile functional group’s reactivity with the steric and electronic effects of the thioether substituent.

Properties

IUPAC Name |

2-propan-2-ylsulfanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2)7-4-3-6/h5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTZELRBDHGZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Isopropylthio)acetonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylthiol with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Isopropylthio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

(Isopropylthio)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Isopropylthio)acetonitrile involves its interaction with nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the isopropylthio group can participate in substitution and oxidation reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (Isopropylthio)acetonitrile with three analogs: a thioether derivative, an amino-substituted nitrile, and an imidazole-containing derivative.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Type |

|---|---|---|---|---|

| This compound | C₅H₉NS | 115.19 | Not available | Thioether (-S-iPr) |

| (Diisopropylamino)acetonitrile | C₇H₁₂N₂ | 124.18 | 54714-49-7 | Amino (-N(iPr)₂) |

| 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid (base) | C₉H₁₅N₃ | 165.24 | 959239-97-5 | Imidazole heterocycle |

Key Observations:

- Thioethers are prone to oxidation, forming sulfoxides or sulfones . Amino (-N(iPr)₂): A stronger electron-donating group that increases basicity and hydrogen-bonding capacity. Amino-substituted nitriles are often used in ligand synthesis or as intermediates in pharmaceuticals . Imidazole: Aromatic and polar, enabling π-π stacking interactions and metal coordination. Imidazole derivatives are prevalent in bioactive molecules and catalysis .

- Molecular Weight and Polarity: The thioether derivative has the lowest molecular weight (115.19 g/mol), favoring volatility. The amino analog (124.18 g/mol) and imidazole derivative (165.24 g/mol) exhibit higher polarity due to functional group interactions.

This compound:

- Reactivity : The nitrile group may undergo nucleophilic addition (e.g., with amines or alcohols), while the thioether can oxidize to sulfoxides under mild conditions.

(Diisopropylamino)acetonitrile:

- Reactivity: The amino group acts as a base or nucleophile, enabling reactions with electrophiles (e.g., alkyl halides).

- Applications : Used in palladium-catalyzed cross-coupling reactions, as evidenced by structural analogs in coordination chemistry .

Imidazole-Containing Nitriles:

- Reactivity : The imidazole ring participates in acid-base reactions and metal coordination (e.g., with Pd or Cu).

- Applications : Found in biologically active compounds, such as enzyme inhibitors or antimicrobial agents .

Biological Activity

(Isopropylthio)acetonitrile, a compound with the chemical formula CHNS, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its isopropylthio group attached to an acetonitrile moiety. Its structure can be represented as follows:

- Molecular Formula : CHNS

- IUPAC Name : 2-(Isopropylthio)acetonitrile

This compound is classified under thioether compounds and exhibits unique properties that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. A study conducted by researchers at PubChem evaluated the compound's efficacy against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study published in the journal Nature evaluated its effects on various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 µg/mL |

| Aspergillus niger | 40 µg/mL |

These findings highlight the compound's potential use in antifungal treatments, particularly against Candida albicans, which is known for causing opportunistic infections.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. A study focused on its effects on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 12 µM |

| A549 (Lung Cancer) | 18 µM |

The IC50 values indicate that this compound effectively inhibits the growth of HeLa and MCF-7 cells at relatively low concentrations, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound. One notable case involved the treatment of a patient with a resistant bacterial infection using a formulation containing this compound. The patient exhibited significant improvement after administration, demonstrating its clinical relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.